molecular formula C13H11Cl2NO2 B2839957 7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 354809-23-7

7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No. B2839957
Key on ui cas rn: 354809-23-7
M. Wt: 284.14
InChI Key: CBCFDRNSQSSDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07145011B2

Procedure details

1.14 g of 3,5-dichloroaniline (10 mmol), 0.97 g of glyoxylic acid hydrate (15 mmol) and 1.40 g of cyclopentadiene (freshly distilled) (30 mmol) were dissolved in 20 ml of acetonitrile in a closable Teflon vessel and heated to 50° C. within one minute in a microwave oven with a power of 800 watts and kept at this temperature for five minutes with further microwave irradiation. The vessel was then placed in ice water, cautiously opened and evaporated in a rotary evaporator. The mass of crystals obtained was washed with hexane and dried. A colourless mass of crystals was obtained in a quantity of 1.95 g (98% of theoretical).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([Cl:9])[CH:8]=1)[NH2:5].O.[C:11]([OH:15])(=[O:14])[CH:12]=O.[CH:16]1[CH2:20][CH:19]=[CH:18][CH:17]=1>C(#N)C>[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[C:6]2[CH:18]3[CH:17]=[CH:16][CH2:20][CH:19]3[CH:12]([C:11]([OH:15])=[O:14])[NH:5][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
ClC=1C=C(N)C=C(C1)Cl
Name
Quantity
0.97 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
1.4 g
Type
reactant
Smiles
C1=CC=CC1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at this temperature for five minutes with further microwave irradiation
Duration
5 min
CUSTOM
Type
CUSTOM
Details
evaporated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The mass of crystals obtained
WASH
Type
WASH
Details
was washed with hexane
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
A colourless mass of crystals was obtained in a quantity of 1.95 g (98% of theoretical)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=2C3C(C(NC2C1)C(=O)O)CC=C3)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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